4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

Description

Properties

IUPAC Name |

4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S2/c12-8-5-16-10(15)11(8)7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYORTKHHBDTZHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283558 |

Source

|

| Record name | 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47195588 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6322-60-7 |

Source

|

| Record name | 6322-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

Abstract

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid, a key heterocyclic compound built upon the rhodanine scaffold. Rhodanine and its derivatives are recognized as "privileged structures" in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] This document, intended for researchers and drug development professionals, elucidates a reliable and efficient synthetic pathway. It further details the rigorous analytical techniques required to confirm the structure, purity, and identity of the target compound, thereby providing a self-validating framework for its preparation and use in further research.

Introduction: The Significance of the Rhodanine Scaffold

The 1,3-thiazolidine framework, particularly the rhodanine (2-thioxo-4-thiazolidinone) core, is a cornerstone in modern medicinal chemistry. Its versatile structure allows for substitutions at multiple positions, leading to a vast library of derivatives with diverse pharmacological profiles.[3] These compounds have demonstrated potent activities against a range of biological targets, including critical enzymes and receptors.[4][6]

The target molecule of this guide, this compound, is of particular strategic importance. The incorporation of a benzoic acid moiety provides a crucial functional "handle"—the carboxylic acid group—which can be readily modified to generate esters, amides, and other derivatives. This facilitates the exploration of structure-activity relationships (SAR) and the development of targeted therapeutic agents.[4] This guide provides an expert-led, validated methodology for the synthesis and characterization of this foundational building block.

Synthetic Strategy and Workflow

The synthesis of N-substituted rhodanines is a well-established field, with several effective methods reported. For the synthesis of this compound, the most efficient and atom-economical approach involves a one-pot, three-component reaction. This strategy leverages the in situ formation of a dithiocarbamate intermediate from the starting amine.

The core logic of the chosen pathway is as follows:

-

Starting Materials Selection: 4-aminobenzoic acid is selected as the primary amine to introduce the desired benzoic acid functionality. Carbon disulfide (CS₂) serves as the source for the thiocarbonyl group, and thioglycolic acid (mercaptoacetic acid) provides the backbone for the thiazolidinone ring.

-

Reaction Choice: A condensation reaction is employed. The reaction of an amine with carbon disulfide and thioglycolic acid provides a direct route to the N-substituted rhodanine ring system, often in good yields.[7]

Below is a conceptual workflow illustrating the synthetic process.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Synthetic Protocol

This section provides a step-by-step procedure for the synthesis. The protocol is designed to be self-validating, with the subsequent characterization steps serving to confirm the successful outcome of this procedure.

Materials and Reagents

-

4-Aminobenzoic acid (purity ≥ 99%)

-

Carbon disulfide (CS₂) (analytical grade)

-

Thioglycolic acid (mercaptoacetic acid) (purity ≥ 98%)

-

Pyridine (anhydrous)

-

Ethanol (absolute, for recrystallization)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-aminobenzoic acid (e.g., 0.1 mol) and pyridine (e.g., 100 mL). Stir the mixture at room temperature until the solid is fully dissolved.

-

Addition of Reagents: To the stirring solution, slowly add carbon disulfide (e.g., 0.11 mol) dropwise over 15 minutes. After the addition is complete, add thioglycolic acid (e.g., 0.1 mol) in a single portion.

-

Reflux: Heat the reaction mixture to reflux (approximately 115°C for pyridine) and maintain this temperature for 8-10 hours. It is critical to monitor the reaction by thin-layer chromatography (TLC) to determine completion.

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (e.g., 500 mL) while stirring vigorously. An off-white or pale-yellow precipitate will form.

-

Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water to remove any residual pyridine and other water-soluble impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as absolute ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60-70°C to a constant weight.

Proposed Reaction Mechanism

The reaction proceeds through a multi-step sequence initiated by the nucleophilic attack of the amine on carbon disulfide.

Caption: Proposed mechanism for the one-pot synthesis of the rhodanine derivative.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

The synthesized compound should be characterized by its physical properties, which serve as a preliminary indicator of purity.

| Property | Observed Value |

| Appearance | Off-white to pale yellow crystalline solid |

| Molecular Formula | C₁₀H₇NO₃S₂[8] |

| Molecular Weight | 253.30 g/mol [8][9] |

| Melting Point | To be determined experimentally (literature values may vary) |

Spectroscopic and Spectrometric Analysis

Spectroscopic data provides definitive structural evidence.[10][11]

FTIR analysis is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1720-1700 | C=O stretch | Carboxylic Acid |

| ~1690-1670 | C=O stretch | Thiazolidinone Amide |

| ~1250-1100 | C=S stretch | Thiocarbonyl |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

The presence of a broad O-H stretch and two distinct carbonyl peaks (one for the carboxylic acid and one for the ring amide) are key diagnostic signals.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The sample is typically dissolved in a deuterated solvent like DMSO-d₆.

¹H NMR Spectroscopy:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 (very broad) | Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.1-7.9 | Doublet | 2H | Aromatic protons ortho to -COOH |

| ~7.6-7.4 | Doublet | 2H | Aromatic protons meta to -COOH |

| ~4.4-4.2 | Singlet | 2H | Methylene (-CH₂-) in the ring |

Rationale: The para-substitution on the benzene ring leads to a characteristic pair of doublets. The methylene protons in the thiazolidinone ring appear as a singlet because they have no adjacent protons to couple with.

¹³C NMR Spectroscopy:

| Chemical Shift (δ, ppm) | Assignment |

| ~200-195 | Thiocarbonyl Carbon (C=S) |

| ~170-165 | Amide Carbonyl Carbon (N-C=O) |

| ~167 | Carboxylic Acid Carbon (-COOH) |

| ~140-120 | Aromatic Carbons |

| ~35 | Methylene Carbon (-CH₂) |

Mass spectrometry is used to confirm the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the expected result would be the detection of the molecular ion.

-

Expected m/z: 253.98 [M-H]⁻ in negative ion mode or 254.99 [M+H]⁺ in positive ion mode, corresponding to the molecular formula C₁₀H₇NO₃S₂.

Conclusion and Future Outlook

This guide has detailed a robust and verifiable methodology for the synthesis of this compound. The one-pot condensation approach is efficient, and the comprehensive characterization protocol, employing FTIR, NMR, and MS, provides a framework for ensuring the structural integrity and purity of the final product.

The successful synthesis of this compound opens the door to extensive derivatization via its carboxylic acid functionality. This allows for the creation of compound libraries for high-throughput screening and the rational design of novel therapeutics targeting a wide array of diseases, underscoring the value of this versatile rhodanine-based building block in drug discovery programs.

References

-

An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances. Available at: [Link]

-

Drug screening of rhodanine derivatives for antibacterial activity. Taylor & Francis Online. Available at: [Link]

-

Mohamed, Y.M.A., & Solum, E. (2022). Recent Advances in Rhodanine-Based Compounds as Potential Antimicrobial Agents. Current Bioactive Compounds, 18(7), 2-12. Available at: [Link]

-

In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. Molecules. Available at: [Link]

-

Synthesis of Rhodanine Derivatives. Scribd. Available at: [Link]

-

Drug screening of rhodanine derivatives for antibacterial activity. PubMed. Available at: [Link]

-

5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PubMed Central. Available at: [Link]

-

Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PubMed Central. Available at: [Link]

-

Recent Advances in Rhodanine-Based Compounds as Potential Antimicrobial Agents. Bentham Science. Available at: [Link]

-

Synthesis of thiazolidinone by Knoevenagel condensation. ResearchGate. Available at: [Link]

-

Pan, Z., et al. (2021). A New Synthesis Strategy for Rhodanine and Its Derivatives. Chinese Journal of Chemistry. Available at: [Link]

-

Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. PubMed Central. Available at: [Link]

-

Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI. Available at: [Link]

-

Proposed mechanism of Knoevenagel condensation for the synthesis of thiazolidinedione derivatives in DES. ResearchGate. Available at: [Link]

-

Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. PubMed Central. Available at: [Link]

-

Zaid, A.K. (2023). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies. Available at: [Link]

-

Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. Available at: [Link]

-

Synthesis and characterization of some new thiazolidinone derivatives containing indole ring. Semantic Scholar. Available at: [Link]

-

Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia. Available at: [Link]

-

This compound. Angene. Available at: [Link]

-

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid. PubChem. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. Available at: [Link]

-

Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Semantic Scholar. Available at: [Link]

-

Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. ScienceDirect. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Modern Trends in Science and Technology. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Drug screening of rhodanine derivatives for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Rhodanine-Based Compounds as Potential Antimic...: Ingenta Connect [ingentaconnect.com]

- 6. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. scbt.com [scbt.com]

- 9. 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid | C10H7NO3S2 | CID 302889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

This guide provides a comprehensive overview of the core physicochemical properties of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its structural and fundamental properties, and provide robust, field-proven protocols for the experimental determination of its solubility, acid dissociation constant (pKa), and lipophilicity (LogP). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies.

Core Compound Characteristics

This compound is a molecule featuring a thiazolidinone heterocyclic ring system linked to a benzoic acid moiety. This unique combination of functional groups dictates its chemical behavior and, consequently, its potential as a bioactive agent. The carboxylic acid group imparts acidic properties and provides a handle for salt formation, while the thiazolidinone core contributes to the overall lipophilicity and potential for hydrogen bonding.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃S₂ | ChemScene[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 253.30 g/mol | ChemScene[1], PubChem[3] |

| CAS Number | 6322-60-7 | ChemScene[1], Angene[4] |

| Calculated LogP | 1.75 - 1.9 | ChemScene[1], PubChem[3] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Melting Point | 268-270 °C (for the isomeric 3-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzoic acid) | ChemicalBook[5] |

Solubility Profile: A Multifaceted Approach

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. A qualitative and quantitative understanding of solubility in various media is therefore essential.

Rationale for Solubility Testing

The "like dissolves like" principle is a fundamental concept in predicting solubility.[6][7] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Given the presence of a polar carboxylic acid group and a more complex, somewhat less polar heterocyclic system, this compound is expected to exhibit pH-dependent aqueous solubility and solubility in polar organic solvents.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to assess the solubility of the compound in a range of solvents, which can indicate the presence of acidic or basic functional groups.[8][9][10]

Materials:

-

This compound

-

Deionized water

-

5% (w/v) Sodium hydroxide (NaOH) solution

-

5% (w/v) Sodium bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric acid (HCl) solution

-

Methanol

-

Hexane

-

Small test tubes

-

Spatula

-

Vortex mixer

Procedure:

-

Water Solubility: Add approximately 25 mg of the compound to a test tube. Add 0.75 mL of deionized water in portions, vortexing vigorously after each addition. Observe for complete dissolution. If soluble, proceed to test the pH with litmus paper.[8][9] An acidic pH would be expected due to the carboxylic acid.

-

Aqueous Base Solubility: If the compound is insoluble in water, add approximately 25 mg to a test tube. Add 0.75 mL of 5% NaOH solution in portions, vortexing after each addition. Solubility in NaOH suggests the presence of an acidic functional group.[10]

-

Aqueous Weak Base Solubility: In a separate test tube, add approximately 25 mg of the compound to 0.75 mL of 5% NaHCO₃ solution. Vortex thoroughly. Solubility in a weak base like sodium bicarbonate is a strong indication of a carboxylic acid.[8]

-

Aqueous Acid Solubility: If the compound is insoluble in water, test its solubility in 5% HCl. This is typically done to identify basic functional groups like amines.[9]

-

Organic Solvent Solubility: Test the solubility in a polar organic solvent like methanol and a non-polar organic solvent like hexane using the same procedure as in step 1.

Interpretation: Solubility in NaOH and NaHCO₃ would confirm the acidic nature of the carboxylic acid group. Solubility in methanol is also expected due to its polarity. The compound is likely to be insoluble in hexane.

Caption: Workflow for qualitative solubility testing.

Acid Dissociation Constant (pKa) Determination

The pKa is a quantitative measure of the strength of an acid in solution. For a drug candidate, the pKa influences its solubility, absorption, and receptor binding, as the ionization state of a molecule changes with pH.[11]

Causality Behind Method Selection

Potentiometric titration is a highly precise and widely used method for pKa determination.[12][13][14] It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa can be determined from the inflection point of the resulting titration curve.[15] UV-Vis spectrophotometry is an alternative method that is particularly useful for compounds with a UV-active chromophore near the ionizable group, and it can be used with lower concentrations and smaller sample amounts.[12]

Experimental Protocol: Potentiometric Titration

This protocol details the steps for determining the pKa of the carboxylic acid group in this compound.

Materials:

-

This compound

-

Calibrated pH meter with a combination pH electrode

-

Automated titrator or a burette

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water, purged with nitrogen to remove dissolved CO₂

Procedure:

-

Sample Preparation: Accurately weigh a sufficient amount of the compound to prepare a solution of at least 10⁻⁴ M.[14] Dissolve it in a known volume of deionized water, potentially with a small amount of a co-solvent like methanol if solubility is low. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[14]

-

Initial Acidification: If necessary, acidify the solution with a small amount of 0.1 M HCl to ensure the carboxylic acid is fully protonated at the start of the titration.

-

Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.[14]

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[14] This corresponds to the midpoint of the buffer region on the titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP) Assessment

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial physicochemical property that describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) environment.[11][16] It significantly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[17]

The "Shake-Flask" Method: The Gold Standard

The shake-flask method is the traditional and most reliable method for experimentally determining LogP.[16][18] It involves partitioning a compound between two immiscible liquids, typically n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium.

Experimental Protocol: Shake-Flask Method for LogP Determination

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate overnight.

-

Partitioning: Accurately weigh the compound and dissolve it in one of the phases (usually the one in which it is more soluble). Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[16]

-

Phase Separation: Allow the layers to separate completely. Centrifugation can be used to break up any emulsions.

-

Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[17]

LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Caption: Workflow for LogP determination using the shake-flask method.

Conclusion

The physicochemical properties of this compound, particularly its solubility, pKa, and LogP, are fundamental to understanding its potential as a therapeutic agent. This guide has provided a framework for the systematic and accurate determination of these parameters through established experimental protocols. The interplay of the acidic benzoic acid moiety and the thiazolidinone ring system suggests a compound with interesting and tunable properties that warrant further investigation in the context of drug discovery and development.

References

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Simply Drug Discovery. (2025, November 10). What is LogP? Retrieved from [Link]

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Pandey, P. K. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

-

Bi, S., et al. (2012). Measurement of Drug Lipophilicity and pKa Using Acoustics. Analytical Chemistry, 84(7), 3101–3107. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

van der Wulp, K., et al. (2016). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Liu, X., et al. (2005). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 4-(5-methyl-4-oxo-2-phenyl-3-thiazolidinyl)-, ethyl ester. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid. Retrieved from [Link]

-

Angene. (n.d.). This compound(CAS# 6322-60-7). Retrieved from [Link]

-

CORE. (2013, April 6). Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Retrieved from [Link]

-

Systematic Reviews in Pharmacy. (n.d.). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Retrieved from [Link]

-

International Journal for Multidisciplinary Research. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. Retrieved from [Link]

-

MolPort. (n.d.). 4-({5-[(3-chlorophenyl)methyl]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene}amino)benzoic acid. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid | C10H7NO3S2 | CID 302889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. angenesci.com [angenesci.com]

- 5. 3-(4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BENZOIC ACID | 259812-55-0 [amp.chemicalbook.com]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. pharmaguru.co [pharmaguru.co]

- 16. What is LogP? A Guide to Lipophilicity in Drug Discovery [simplydrugdiscovery.com]

- 17. acdlabs.com [acdlabs.com]

- 18. encyclopedia.pub [encyclopedia.pub]

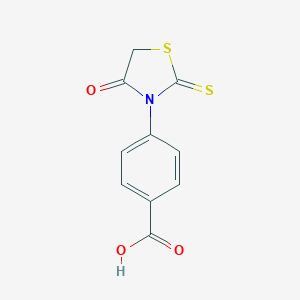

Structural Elucidation of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid: A Multi-technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of all subsequent research in medicinal chemistry and drug development. This guide provides a comprehensive, field-proven methodology for the structural elucidation of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid, a molecule integrating the biologically significant rhodanine scaffold with a benzoic acid moiety.[1][2] Rhodanine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, making precise structural verification a critical prerequisite for meaningful biological evaluation.[3][4] We will proceed through a logical workflow, from foundational spectroscopic analysis to the definitive three-dimensional structure, explaining not just the protocols but the scientific rationale underpinning each experimental choice.

Foundational Molecular Overview

Before commencing analysis, it is essential to establish the theoretical framework of the target compound.

-

Core Scaffolds: The structure is a conjugate of two key pharmacophores:

-

A thiazolidinone ring (specifically, a rhodanine or 2-thioxothiazolidin-4-one).

-

A para-substituted benzoic acid .

-

The direct linkage of the benzoic acid's C4 position to the nitrogen atom (N3) of the rhodanine ring is the primary structural hypothesis to be confirmed.

Caption: Molecular structure of this compound.

The Elucidation Workflow: A Strategic Approach

A robust structural elucidation is not a random collection of data but a systematic process where each step builds upon the last. Our strategy is designed to move from broad functional group identification to precise atomic connectivity and, finally, to the definitive spatial arrangement.

Caption: Workflow for the systematic structural elucidation of a novel compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Causality: FTIR is the ideal first step. It is rapid, requires minimal sample, and provides a diagnostic "fingerprint" of the covalent bonds present. This allows us to quickly verify the presence of the key functional groups—carboxylic acid, amide (lactam), and thiocarbonyl—hypothesized in our structure.

Experimental Protocol

-

Sample Preparation: A small amount of the dried, purified compound (~1 mg) is intimately mixed with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: The mixture is compressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000–400 cm⁻¹. A background spectrum of an empty sample holder is collected and automatically subtracted.

Data Interpretation & Expected Absorptions

The spectrum is analyzed for characteristic absorption bands corresponding to specific bond vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Assigned Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1740 | C=O stretch | Amide (Lactam) Carbonyl in Thiazolidinone Ring |

| ~1690 | C=O stretch | Carboxylic Acid Carbonyl |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-N stretch | Aryl-Nitrogen Bond |

| ~1100 | C=S stretch | Thiocarbonyl |

Table 1: Predicted key FTIR absorption bands for this compound. The presence of these bands provides strong initial evidence for the proposed structure.[8][9][10]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality: MS directly measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, allowing for the unambiguous determination of the molecular formula. Tandem MS (MS/MS) fragments the parent ion, and the resulting daughter ions provide crucial clues about the molecule's substructures, acting as a "jigsaw puzzle" to piece the structure together.

Experimental Protocol

-

Ionization: Electrospray ionization (ESI) is the method of choice due to the molecule's polarity and acidic nature. The analysis should be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Negative mode is often superior for carboxylic acids.

-

Analysis: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer.

-

HRMS: A full scan is acquired on a high-resolution instrument (e.g., Orbitrap or TOF) to determine the exact mass of the parent ion.

-

MS/MS: The parent ion (e.g., m/z 252 in negative mode) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

Data Interpretation & Expected Fragmentation

| m/z (Negative Mode) | Formula | Description |

| 252.9845 | [C₁₀H₆NO₃S₂]⁻ | Parent Ion [M-H]⁻ . Calculated exact mass: 252.9843. |

| 208.9944 | [C₉H₆NO₂S₂]⁻ | Loss of CO₂ (43.9898 Da) from the carboxyl group. |

| 193.0049 | [C₉H₅NOS₂]⁻ | Loss of H₂O (18.0106 Da) and CO (27.9949 Da). |

| 134.0019 | [C₇H₄NS]⁻ | Fragment corresponding to the 4-isothiocyanatobenzonitrile anion. |

Table 2: Predicted m/z values for the parent ion and key fragments in ESI-negative mode HRMS. The fragmentation pattern, particularly the characteristic loss of CO₂, provides strong evidence for the benzoic acid moiety.[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Causality: While IR confirms functional groups and MS confirms molecular formula, NMR spectroscopy elucidates the precise atomic connectivity. ¹H NMR maps the proton environment, ¹³C NMR maps the carbon skeleton, and 2D NMR techniques (COSY, HSQC, HMBC) reveal which atoms are connected to each other. For this molecule, NMR is essential to confirm the para-substitution of the benzoic acid and the linkage to the N3 of the rhodanine ring.

Experimental Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar compound and avoid exchange of the acidic proton.

-

1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (≥400 MHz).

-

2D Spectra Acquisition: Perform standard 2D experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (³JHH) couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds, which is critical for identifying connections across quaternary carbons and heteroatoms.

-

Data Interpretation & Predicted Spectra

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~13.3 ppm (s, 1H): Very broad singlet corresponding to the carboxylic acid proton (-COOH ).

-

δ ~8.1 ppm (d, 2H): Doublet for the two aromatic protons ortho to the carboxylic acid group.

-

δ ~7.6 ppm (d, 2H): Doublet for the two aromatic protons ortho to the rhodanine group.

-

δ ~4.4 ppm (s, 2H): Singlet for the methylene protons (-CH₂ -) at the C5 position of the rhodanine ring.[14]

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~203 ppm: Thiocarbonyl carbon (C =S) at the C2 position.[14]

-

δ ~174 ppm: Lactam carbonyl carbon (C =O) at the C4 position.[14]

-

δ ~167 ppm: Carboxylic acid carbonyl carbon (-C OOH).

-

δ ~142 ppm: Aromatic quaternary carbon attached to the nitrogen.

-

δ ~131 ppm: Aromatic CH carbons ortho to the carboxyl group.

-

δ ~128 ppm: Aromatic CH carbons ortho to the nitrogen.

-

δ ~130 ppm: Aromatic quaternary carbon attached to the carboxyl group.

-

δ ~36 ppm: Methylene carbon (-C H₂) at the C5 position.[14]

Table 3: Predicted ¹H and ¹³C NMR chemical shifts. The AA'BB' splitting pattern of the aromatic protons is diagnostic for para-substitution.[15][16]

HMBC correlations are the final piece of the puzzle: A crucial correlation would be observed between the aromatic protons at ~7.6 ppm and the two carbonyl carbons of the rhodanine ring (C2 and C4), definitively proving the connection of the phenyl ring to the rhodanine nitrogen.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Causality: While the combination of MS and NMR provides an unambiguous constitutional structure, only X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. It is the ultimate, authoritative confirmation.

Experimental Protocol

-

Crystal Growth: High-quality single crystals must be grown. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, DMF).

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined into a final model of the atomic positions.

Expected Structural Features

-

Confirmation of Connectivity: The resulting structure will visually confirm the entire molecular framework.

-

Planarity: The rhodanine and benzoic acid rings are expected to be largely planar.

-

Intermolecular Interactions: A key feature in the crystal lattice of benzoic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two separate molecules.[17] This is a self-validating feature of the crystal structure.

Conclusion

The structural elucidation of this compound is achieved through a synergistic and hierarchical application of modern analytical techniques. FTIR provides initial confirmation of the requisite functional groups. High-resolution mass spectrometry validates the molecular formula and offers structural insights through fragmentation analysis. Finally, a comprehensive suite of 1D and 2D NMR experiments establishes the definitive atomic connectivity. When obtainable, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, multi-faceted approach ensures the highest degree of scientific integrity and provides a solid foundation for any subsequent investigation into the compound's chemical and biological properties.

References

-

Zhou, X., Liu, J., Meng, J., Fu, Y., Wu, Z., Ouyang, G., & Wang, Z. (n.d.). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. National Institutes of Health. Available at: [Link]

-

Patorski, R., et al. (n.d.). General methodology for the synthesis of rhodanine and... ResearchGate. Available at: [Link]

-

Request PDF. (2025-08-05). Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives. ResearchGate. Available at: [Link]

-

Bacha, M. M., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. PubMed Central. Available at: [Link]

-

FTIR spectra of Rhodamine 6G and RD. ResearchGate. (n.d.). Available at: [Link]

-

Request PDF. (2025-08-07). A vibrational spectroscopic investigation of rhodanine and its derivatives in the solid state. ResearchGate. Available at: [Link]

-

Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. (2025-03-10). ResearchGate. Available at: [Link]

-

4-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid. SpectraBase. (n.d.). Available at: [Link]

-

Turgut, Z., et al. (n.d.). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Available at: [Link]

-

Synthesis and spectroscopical study of rhodanine derivative using DFT approaches. (2015, March). Spectrochimica Acta Part A Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. (2013, April). Journal of Saudi Chemical Society. Available at: [Link]

-

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid. PubChem. (n.d.). Available at: [Link]

-

This compound(CAS# 6322-60-7). Angene Chemical. (n.d.). Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. IJFMR. (n.d.). Available at: [Link]

-

Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). Available at: [Link]

-

FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. wwjmrd. (n.d.). Available at: [Link]

-

Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. (n.d.). Available at: [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. (n.d.). Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Available at: [Link]

-

The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. ResearchGate. (2025-08-06). Available at: [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. RACO. (n.d.). Available at: [Link]

-

(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. (2025-08-09). Available at: [Link]

-

Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (2023, August 13). Available at: [Link]

-

X-ray Diffraction III: Pharmaceutical Applications. Moodle@Units. (2001, July 12). Available at: [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. AIR Unimi. (2025, July 21). Available at: [Link]

Sources

- 1. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. angenesci.com [angenesci.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. wwjmrd.com [wwjmrd.com]

- 11. article.sapub.org [article.sapub.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Rhodanine-3-acetic acid synthesis - chemicalbook [chemicalbook.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

Introduction

4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid is a member of the rhodanine family of heterocyclic compounds. The rhodanine scaffold is recognized as a "privileged structure" in medicinal chemistry, owing to its versatile biological activities.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] This guide provides a comprehensive overview of the putative mechanisms of action for this compound, drawing upon research into rhodanine derivatives and their interactions with various biological targets. While this molecule itself is a subject of ongoing research, its therapeutic potential is underscored by the diverse activities of structurally related compounds.

Core Molecular Structure and Physicochemical Properties

The foundational structure of this compound comprises a central thiazolidine ring, which is substituted with a benzoic acid moiety. This arrangement of atoms confers specific physicochemical properties that are crucial to its biological activity.

| Property | Value | Reference |

| CAS Number | 6322-60-7 | [6] |

| Molecular Formula | C₁₀H₇NO₃S₂ | [6] |

| Molecular Weight | 253.296 g/mol | [6] |

| IUPAC Name | 4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid | [7] |

Anticipated Mechanism of Action: A Multi-Target Approach

The rhodanine scaffold is known to interact with a variety of protein targets, suggesting that this compound may also exhibit a multi-targeted mechanism of action.[1] The biological activities of rhodanine derivatives are often attributed to their ability to act as Michael acceptors and their capacity to form hydrogen bonds and other non-covalent interactions with protein active sites.[3]

Inhibition of Bacterial Mur Ligases

A significant area of investigation for rhodanine derivatives is their potential as antibacterial agents through the inhibition of Mur ligases.[8][9] These enzymes are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[9] By inhibiting Mur ligases, these compounds can disrupt cell wall synthesis, leading to bacterial cell death. The proposed mechanism involves the rhodanine moiety mimicking a substrate or cofactor, thereby blocking the enzyme's active site.[10][11]

Caption: A typical experimental workflow for elucidating the mechanism of action.

Considerations and Future Directions

It is important to note that rhodanine-based compounds have been identified as potential Pan-Assay Interference Compounds (PAINS). [3]PAINS are compounds that can give false-positive results in high-throughput screening assays through non-specific mechanisms. Therefore, rigorous validation of any observed biological activity is essential. This includes confirming the activity in secondary assays, demonstrating a clear structure-activity relationship, and elucidating a specific molecular target.

Future research on this compound should focus on:

-

Target Identification and Validation: Unambiguously identifying the specific molecular target(s) of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand the structural features required for its biological activity. [4]* In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and toxicological profile of the compound in animal models.

By employing a multi-faceted approach that combines in vitro assays, cell-based studies, and in silico modeling, a comprehensive understanding of the mechanism of action of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

-

(PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation - ResearchGate. Available at: [Link]

-

The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Available at: [Link]

-

Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PubMed Central. Available at: [Link]

-

A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs - Bentham Science Publisher. Available at: [Link]

-

Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed. Available at: [Link]

-

Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC - NIH. Available at: [Link]

-

Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. Available at: [Link]

-

Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds - CORE. Available at: [Link]

-

Novel 2-thioxothiazolidin-4-one inhibitors of bacterial MurD ligase targeting D-Glu- and diphosphate-binding sites - PubMed. Available at: [Link]

-

4-thiazolidinones: Novel inhibitors of the bacterial enzyme MurB - ResearchGate. Available at: [Link]

-

This compound(CAS# 6322-60-7 ). Available at: [Link]

-

Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. Available at: [Link]

-

4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB - PubMed. Available at: [Link]

-

Synthesis and biological activities of 4-oxo thiazolidine derivatives | Request PDF. Available at: [Link]

-

Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target - MDPI. Available at: [Link]

-

4-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid - PubChem. Available at: [Link]

-

Novel 2-thioxothiazolidin-4-one inhibitors of bacterial MurD ligase targeting D-Glu- and diphosphate-binding sites | Request PDF. Available at: [Link]

-

Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - NIH. Available at: [Link]

-

Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Available at: [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - MDPI. Available at: [Link]

-

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid | C10H7NO3S2 - PubChem. Available at: [Link]

-

Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids - Pharmacia. Available at: [Link]

-

Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI. Available at: [Link]

Sources

- 1. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids [pharmacia.pensoft.net]

- 3. researchgate.net [researchgate.net]

- 4. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs | Bentham Science [eurekaselect.com]

- 6. scbt.com [scbt.com]

- 7. angenesci.com [angenesci.com]

- 8. Novel 2-thioxothiazolidin-4-one inhibitors of bacterial MurD ligase targeting D-Glu- and diphosphate-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Biological Evaluation of Novel Thiazolidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazolidinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive framework for the systematic biological evaluation of novel thiazolidinone derivatives, from initial in vitro screening to subsequent in vivo validation. As a Senior Application Scientist, the emphasis is placed not merely on the procedural steps but on the underlying scientific rationale, the establishment of self-validating experimental systems, and the integration of authoritative standards. This document is designed to empower researchers and drug development professionals to conduct rigorous and meaningful assessments of these promising therapeutic agents.

Introduction: The Therapeutic Potential of the Thiazolidinone Scaffold

The thiazolidinone nucleus is a privileged scaffold in drug discovery, forming the core structure of various clinically approved drugs.[1][2] Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[4][5][6][7] This wide range of activities is attributed to the structural flexibility of the thiazolidinone ring, which allows for modifications at several positions, thereby enabling the fine-tuning of its interaction with various biological targets.[5]

The well-known antidiabetic drugs, pioglitazone and rosiglitazone, are thiazolidinediones that act by activating peroxisome proliferator-activated receptors (PPARs), specifically PPARγ.[8][9][10][11] This mechanism underscores the ability of the thiazolidinone scaffold to modulate key signaling pathways involved in metabolism and cellular homeostasis.[12] Beyond metabolic diseases, research has increasingly focused on the potential of thiazolidinone derivatives in oncology and infectious diseases.[13][14] This guide will provide the technical framework to explore these and other potential therapeutic applications.

Foundational In Vitro Evaluation: Establishing a Biological Activity Profile

The initial phase of evaluating novel thiazolidinone derivatives involves a battery of in vitro assays to determine their primary biological effects and to establish a preliminary structure-activity relationship (SAR). The choice of assays should be hypothesis-driven, based on the intended therapeutic application of the synthesized compounds.

Anticancer Activity Assessment

A primary area of investigation for thiazolidinone derivatives is their potential as anticancer agents.[13][15][16] The initial screening for anticancer activity is typically performed using a panel of human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[17][18][19]

-

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19][20] The amount of formazan produced is directly proportional to the number of viable cells.[17]

-

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[13][21]

-

Compound Treatment: Prepare serial dilutions of the novel thiazolidinone derivatives in a suitable solvent (e.g., DMSO) and add them to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[17][22]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[17][22]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[20]

-

-

Data Analysis and Interpretation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve. A lower IC50 value indicates higher cytotoxic potency.

Diagram: General Workflow for In Vitro Cytotoxicity Screening

Caption: A streamlined workflow for assessing the cytotoxic effects of novel compounds.

Antimicrobial Activity Evaluation

Thiazolidinone derivatives have shown significant promise as antimicrobial agents against a wide range of pathogens.[14][23][24]

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.[25][26][27][28]

-

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[28] The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[25]

-

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) from a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli).[25]

-

Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazolidinone derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).[29]

-

Inoculation: Inoculate each well with the standardized bacterial suspension.[29] Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.[26]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

-

Data Analysis and Interpretation: The MIC value provides a quantitative measure of the antimicrobial potency of the compound against the tested microorganism.

Table: Representative Data for In Vitro Screening

| Compound ID | Anticancer Activity (MCF-7, IC50 in µM) | Antimicrobial Activity (S. aureus, MIC in µg/mL) |

| TZD-001 | 15.2 | 64 |

| TZD-002 | 5.8 | 16 |

| TZD-003 | >100 | >128 |

| Doxorubicin | 0.9 | N/A |

| Vancomycin | N/A | 2 |

In-Depth Mechanistic Studies: Unraveling the Mode of Action

Once promising lead compounds are identified from the initial screening, the next critical step is to elucidate their mechanism of action. This provides a deeper understanding of how the compounds exert their biological effects and is essential for further optimization.

Probing the Anticancer Mechanism

For compounds exhibiting significant anticancer activity, a series of assays can be employed to investigate the underlying molecular mechanisms.

-

Apoptosis Induction: Assays such as Annexin V-FITC/Propidium Iodide staining followed by flow cytometry can determine if the compounds induce programmed cell death.

-

Cell Cycle Analysis: Flow cytometric analysis of DNA content after propidium iodide staining can reveal if the compounds cause cell cycle arrest at specific phases (G1, S, or G2/M).

-

Enzyme Inhibition Assays: If the thiazolidinone derivatives are designed to target specific enzymes implicated in cancer progression (e.g., kinases, histone deacetylases), in vitro enzyme inhibition assays should be performed.

Diagram: Investigating the Anticancer Mechanism of Action

Caption: A logical flow for dissecting the molecular mechanism of a potential anticancer agent.

Preclinical In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System

While in vitro studies are crucial for initial screening and mechanistic insights, in vivo studies are indispensable for evaluating the efficacy, pharmacokinetics, and toxicity of a drug candidate in a whole-organism context.[30][31]

In Vivo Anticancer Efficacy Models

Human tumor xenograft models in immunocompromised mice are the most commonly used in vivo models for evaluating the efficacy of anticancer agents.[30][32][33]

-

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

-

Step-by-Step Methodology:

-

Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-10 million cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer the thiazolidinone derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Volume Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

-

Data Analysis and Interpretation: The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group. The data can be presented as tumor growth curves and the percentage of tumor growth inhibition.

Acute Toxicity Studies

Preliminary toxicity assessment is a critical step to determine the safety profile of the lead compounds.

The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for toxicity testing.[34] The Up-and-Down Procedure (OECD 425) or the Acute Toxic Class Method (OECD 423) are commonly used.[35][36][37]

-

Principle: These methods use a sequential dosing approach to estimate the LD50 (the dose that is lethal to 50% of the animals) with a reduced number of animals compared to traditional methods.[36][38]

-

Step-by-Step Methodology (Simplified Overview):

-

Dosing: A single animal is dosed at a starting dose level.

-

Observation: The animal is observed for signs of toxicity and mortality over a defined period (typically 14 days).[34]

-

Sequential Dosing: Based on the outcome of the first animal, the next animal is dosed at a higher or lower dose level. This process is continued until the LD50 can be estimated with a certain level of confidence.

-

-

Data Analysis and Interpretation: The results provide an estimate of the LD50 and allow for the classification of the compound's toxicity according to the Globally Harmonised System (GHS).

Conclusion: A Pathway to Clinical Translation

The biological evaluation of novel thiazolidinone derivatives is a multi-faceted process that requires a systematic and scientifically rigorous approach. This guide has outlined a comprehensive strategy, from initial in vitro screening to in vivo efficacy and safety studies. By adhering to these principles and methodologies, researchers can effectively identify and characterize promising thiazolidinone-based drug candidates, paving the way for their potential translation into novel therapeutics that can address unmet medical needs.

References

-

Thiazolidinedione - Wikipedia. [Link]

-

Thiazolidinediones - mechanisms of action - Australian Prescriber - Therapeutic Guidelines. [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC. [Link]

-

Recent developments and biological activities of thiazolidinone derivatives: a review - PubMed. [Link]

-

Broth Dilution Method for MIC Determination - Microbe Online. [Link]

-

4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies - RSC Publishing. [Link]

-

Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. [Link]

-

The mode of action of thiazolidinediones - PubMed. [Link]

-

Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI. [Link]

-

Broth microdilution - Wikipedia. [Link]

-

Recent Advances and Potential Antimicrobial Activities of Thiazolidinone Derivatives: A Review - ProQuest. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]

-

In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. [Link]

-

Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - NIH. [Link]

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]

-

A Brief Review on Biological Activities of Thiazolidinone Derivatives - International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

-

Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives - Galaxy Publication. [Link]

-

Acute Toxicity by OECD Guidelines | PPTX - Slideshare. [Link]

-

Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. [Link]

-

Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC - NIH. [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - MDPI. [Link]

-

Broth Microdilution | International Journal of Anesthesia - Open Access Pub. [Link]

-

A review on thiazolidinediones used as a potent anticancer agent - International Journal of Medical and Health Research. [Link]

-

Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. [Link]

-

Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PubMed Central. [Link]

-

Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. [Link]

-

MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. [Link]

-

(PDF) Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR , and Therapeutic Potential - ResearchGate. [Link]

-

In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. [Link]

-

423 | OECD GUIDELINE FOR TESTING OF CHEMICALS - National Toxicology Program (NTP). [Link]

-

Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science. [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

-

In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology. [Link]

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed. [Link]

-

4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies | Semantic Scholar. [Link]

-

[PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar. [Link]

-

OECD Guidelines for the Testing of Chemicals - ResearchGate. [Link]

-

OECD Test Guideline 425 - National Toxicology Program (NTP). [Link]

-

A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. [Link]

-

Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. [Link]

-

(PDF) Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents - ResearchGate. [Link]

-

4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing). [Link]

-

Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives - IJFMR. [Link]

Sources

- 1. Recent developments and biological activities of thiazolidinone derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chapter - Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science [benthamscience.com]

- 7. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 8. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 9. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 10. nps.org.au [nps.org.au]

- 11. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medicalsciencejournal.com [medicalsciencejournal.com]

- 16. researchgate.net [researchgate.net]

- 17. clyte.tech [clyte.tech]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. broadpharm.com [broadpharm.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. galaxypub.co [galaxypub.co]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Recent Advances and Potential Antimicrobial Activities of Thiazolidinone Derivatives: A Review - ProQuest [proquest.com]

- 24. ijfmr.com [ijfmr.com]

- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 26. Broth microdilution - Wikipedia [en.wikipedia.org]

- 27. openaccesspub.org [openaccesspub.org]

- 28. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 30. ijpbs.com [ijpbs.com]

- 31. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]

- 32. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 33. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]

- 34. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 35. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 36. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 37. oecd.org [oecd.org]

- 38. researchgate.net [researchgate.net]

Rhodanine Derivatives: A Privileged Scaffold for Novel Therapeutic Agents

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The rhodanine scaffold, a five-membered heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1][2][3][4] This guide provides a comprehensive technical overview of rhodanine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core principles underlying their therapeutic potential, from fundamental mechanisms of action and structure-activity relationships to detailed synthetic protocols and their diverse applications in treating a spectrum of diseases, including cancer, infectious diseases, and metabolic disorders. This document aims to serve as a practical resource, bridging foundational knowledge with actionable insights for the rational design and development of next-generation rhodanine-based therapeutics.

The Rhodanine Core: A Foundation for Diverse Bioactivity

Rhodanine, or 2-thioxo-1,3-thiazolidin-4-one, is a heterocyclic compound that has garnered significant attention in drug discovery.[5][6][7] Its appeal lies in the multiple sites available for chemical modification, allowing for the creation of large and diverse compound libraries.[1][8][9] The rhodanine ring itself can interact with biological targets, and its derivatives have been shown to modulate the activity of various enzymes and receptors.[8][9]

The general structure of rhodanine allows for substitutions at the N-3 and C-5 positions, which significantly influences the compound's physicochemical properties and biological activity. The exocyclic double bond often present at the C-5 position in many active derivatives, particularly in 5-arylidenerhodanines, is a key structural feature.[1][3]

Caption: General structure of the rhodanine scaffold highlighting key positions for chemical modification.

Mechanism of Action: Primarily Potent Enzyme Inhibition